pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide
Description
Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide (CAS: 113918-51-7) is a heterocyclic compound featuring a fused pyrido-benzodiazepine scaffold. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical research .
Properties
Molecular Formula |
C13H12BrN3 |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine;hydrobromide |
InChI |
InChI=1S/C13H11N3.BrH/c14-13-11-6-2-1-5-10(11)9-16-8-4-3-7-12(16)15-13;/h1-8,14H,9H2;1H |
InChI Key |
HTADTGFUSVIDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N=C3N1C=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide typically involves the condensation of o-bromomethylbenzonitrile and α-bromo-o-cyanophenylmethane with 2-aminopyridines . This reaction proceeds through the formation of quaternary 2-aminopyridinium salts as intermediates . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-b][2,4]benzodiazepin-6(11H)-one, while reduction may produce a dihydro derivative of the compound .
Scientific Research Applications
Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide is a heterocyclic compound belonging to the benzodiazepine class, featuring a unique fused ring structure with a pyridine ring fused to a benzodiazepine core. It has a molecular weight of 290.16 g/mol and is identified by the CAS number 113918-51-7.
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds. Its imine functional group can undergo nucleophilic addition reactions, and the hydrobromide salt enhances its solubility in polar solvents, facilitating synthetic transformations.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic effects, particularly in treating neurological disorders. Its structural analogs have shown promise as selective inhibitors of enzymes like monoamine oxidase (MAO), crucial in neurotransmitter metabolism.
- Industry It is used in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo reduction and substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles and electrophiles for substitution reactions. Reaction conditions like temperature and solvent are tailored to the specific reaction. Oxidation may yield pyrido[1,2-b][2,4]benzodiazepin-6(11H)-one, while reduction may produce a dihydro derivative.
Uniqueness
Mechanism of Action
The mechanism of action of pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Androstane-Fused Heterocycles
Examples :
- WIN 51708 (21): 17-β-hydroxy-17-α-ethynyl-5-α-androstano[3,2-b]pyrimido[1,2-a]benzimidazole.
- WIN 62577 (22): 17-β-hydroxy-17-α-ethynyl-δ⁴-androstano[3,2-b]pyrimido[1,2-a]benzimidazole.
- PG987 (23): 7-β-hydroxy-17-α-δ⁴-androstano[3,2-b]pyrido[2,3-b]indole.
Comparison :
- Structural Differences : These compounds integrate androstane (steroidal) frameworks with pyrimido or pyrido rings, unlike pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide, which lacks steroidal components.
- Functional Implications : The steroidal backbone in WIN/PG compounds may confer hormonal or anti-inflammatory activity, whereas the benzodiazepine core in the target compound could modulate neurotransmitter receptors (e.g., GABAA) .
Pyrido-Triazepinone Derivatives
Examples :
Comparison :
- Structural Differences: The triazepinone ring replaces the benzodiazepine core, altering electronic properties and hydrogen-bonding capacity.
Pyrimido-Benzodiazepines with Varied Crystallography
Examples :
- 2-Amino-4-(piperidin-1-yl)-11H-pyrimido[4,5-b][1,5]benzodiazepin-6-ium chloride monohydrate.
- 2-Amino-4-[methyl(2-methylphenyl)amino]-11H-pyrimido[4,5-b][1,5]benzodiazepin-6-ium chloride-benzene-1,2-diamine complex.
Comparison :
- Structural Differences : These compounds feature pyrimidine fused to benzodiazepine, contrasting with the pyrido-benzodiazepine core of the target compound.
- Functional Implications : Despite similar molecular frameworks, variations in crystal packing (e.g., hydrogen-bonding networks) significantly impact solubility and bioavailability. This highlights the importance of salt forms (e.g., hydrobromide vs. chloride) in optimizing physicochemical properties .
Antiparasitic Azepine Derivatives
Examples :
- 2-exo-aryl-1,4-epoxy-2,3,4,5-tetrahydronaphtho[1,2-b]azepines .
- cis-2-aryl-4-hydroxy tetrahidronaphtho-2,3,4,5-[1,2-b]azepines .
Comparison :
- Structural Differences : These compounds incorporate naphtho-azepine scaffolds, lacking the pyridine and diazepine rings of the target compound.
- Functional Implications: Demonstrated activity against Trypanosoma cruzi with low mammalian toxicity suggests that fused heterocycles like pyrido-benzodiazepines could be explored for antiparasitic applications .
Key Research Findings and Implications
- Structural Flexibility: Minor modifications (e.g., substitution patterns, salt forms) in benzodiazepine derivatives can drastically alter bioactivity and physical properties .
- Untapped Potential: this compound’s fused-ring system warrants further investigation for antimicrobial or CNS applications, given its structural parallels to active compounds like pyrido-triazepinones .
- Synthetic Challenges: The compound’s complex scaffold may require innovative synthesis routes, similar to those used for spiro-indenoquinoxalines or chalcone-derived heterocycles .
Biological Activity
Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics suggest a range of biological activities, particularly in areas such as neuropharmacology and oncology. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
- Chemical Formula : C13H12BrN3
- Molecular Weight : 290.16 g/mol
- CAS Number : 113918-51-7
This compound is believed to interact with various neurotransmitter systems, including serotonin and dopamine receptors. Its structural analogs have shown promise as selective inhibitors of enzymes like monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
Biological Activity Overview
The biological activities of pyrido[1,2-b][2,4]benzodiazepin derivatives have been explored in several studies:
- Antimicrobial Activity : Research indicates that derivatives of benzodiazepines exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to pyrido[1,2-b][2,4]benzodiazepin structures have demonstrated moderate activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Preliminary studies suggest that pyrido[1,2-b][2,4]benzodiazepin derivatives may act as antitumor agents by intercalating with nucleic acids, thereby inhibiting cancer cell proliferation . This mechanism is supported by docking studies that show affinity for DNA and RNA structures.
- Neuropharmacological Effects : The compound has been investigated for its potential effects on the central nervous system (CNS). It may modulate serotonin receptors (5-HT1A), which are implicated in mood regulation and anxiety disorders .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of pyrido[1,2-b][2,4]benzodiazepin derivatives against various bacterial strains using agar diffusion and serial dilution methods. The results indicated that certain derivatives exhibited significant inhibition zones compared to control drugs like furazolidone .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Control Drug |
|---|---|---|---|
| 14a | S. aureus | 15 | Furazolidone |
| 12f | E. coli | 12 | Furazolidone |
Study 2: Antitumor Activity
In vitro studies assessed the cytotoxicity of pyrido[1,2-b][2,4]benzodiazepin derivatives on human cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for various derivatives .
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| 14d | HeLa | 15 |
| 15b | MCF-7 | 25 |
Q & A
Q. Structural Validation Methods
- 1D/2D NMR : Assigns proton and carbon environments, confirming ring fusion and substituent positions. For example, correlation spectroscopy (COSY) resolves overlapping signals in polycyclic systems .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas and fragmentation pathways, critical for distinguishing regioisomers .
- IR Spectroscopy : Identifies functional groups (e.g., imine C=N stretches at ~1600 cm⁻¹) .
How can researchers resolve contradictions in reported reaction pathways for halogenated intermediates?
Data Contradiction Analysis
Conflicting data often arise from substituent electronic effects or solvent interactions. For instance:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may favor cyclization, while electron-donating groups (e.g., -OCH₃) slow intermediate dehydration .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but inhibit dehydration compared to protic solvents like ethanol .
Resolution Strategy :
Replicate reactions under standardized conditions.
Use control experiments to isolate solvent/substituent variables.
Validate intermediates via in-situ monitoring (e.g., TLC or HPLC).
What catalytic strategies improve the synthesis of fused pyrido-benzodiazepine systems?
Q. Advanced Methodological Design
- Organocatalysts : Mandelic acid catalyzes cyclocondensation for indeno-pyridopyrazinones at room temperature, reducing energy input .
- Magnetic Nanocatalysts : Fe3O4@urea/HITh-SO3H enables solvent-free, one-pot syntheses with >85% yield for indeno-pyrido derivatives .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for cobaltocenium derivatives, though applicability to pyrido-benzodiazepines requires further study .
How do researchers design experiments to explore bioactivity while avoiding commercial biases?
Academic Focus on Mechanism
While biological data for this specific compound is limited, related pyrido-benzodiazepines are explored for:
- MRP1 Modulation : Indenopyridotriazines are screened for chemosensitization in multidrug-resistant cancers via glutathione depletion .
- Antifungal Activity : Pyrido-triazines are tested against Candida spp. using agar diffusion assays .
Experimental Design :
Prioritize target-specific assays (e.g., enzyme inhibition).
Use structure-activity relationship (SAR) studies to optimize substituents.
Cross-validate results with orthogonal assays (e.g., cytotoxicity vs. therapeutic index).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
